4-Piperidin-3-ylmethyl-phenol
Overview
Description
4-Piperidin-3-ylmethyl-phenol is a compound that features a piperidine ring attached to a phenol group. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds . The phenol group adds to its versatility, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidin-3-ylmethyl-phenol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the hydrogenation of pyridine derivatives using catalysts such as palladium or rhodium . Another approach involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex .
Industrial Production Methods
Industrial production often employs continuous flow reactions for efficiency. For example, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides enantioenriched α-substituted piperidines . These methods ensure high yields and scalability, essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Piperidin-3-ylmethyl-phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to quinones under specific conditions.
Reduction: The piperidine ring can be reduced to form different derivatives.
Substitution: Both the phenol and piperidine groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed for substitution reactions.
Major Products
The major products formed from these reactions include substituted piperidines, spiropiperidines, and piperidinones .
Scientific Research Applications
4-Piperidin-3-ylmethyl-phenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in developing new pharmaceuticals, particularly in targeting specific receptors and enzymes.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Piperidin-3-ylmethyl-phenol involves its interaction with specific molecular targets. For instance, it may act on certain enzymes or receptors, leading to a cascade of biochemical events. The phenol group can participate in hydrogen bonding and other interactions, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 4-Piperidin-4-ylmethyl-phenol
- 4-(3-(Pyrrolidin-1-ylmethyl)phenyl)piperidine
- 4-(4-(Pyrrolidin-1-ylmethyl)phenyl)piperidine
Uniqueness
4-Piperidin-3-ylmethyl-phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring and a phenol group makes it particularly versatile for various applications .
Properties
IUPAC Name |
4-(piperidin-3-ylmethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-12-5-3-10(4-6-12)8-11-2-1-7-13-9-11/h3-6,11,13-14H,1-2,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHMLHKDZVTNDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588809 | |
Record name | 4-[(Piperidin-3-yl)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
955315-07-8 | |
Record name | 4-[(Piperidin-3-yl)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(piperidin-3-yl)methyl]phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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